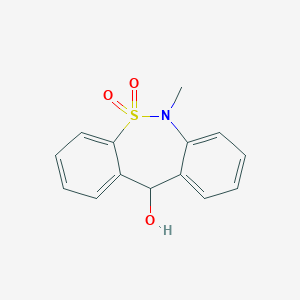

N,N-ジベンジルホルムアミド

概要

説明

Synthesis Analysis

The synthesis of N,N-Dibenzylformamide involves the treatment of dibenzylformamide with cyclohexylmagnesium bromide in the presence of titanium-based catalysts. This process yields mono- and disubstituted as well as bicyclic dialkylcyclopropylamines. Notably, high yields of up to 90% have been achieved in most cases, demonstrating the efficiency of this synthetic approach. These compounds are interesting templates for the combinatorial syntheses of libraries of small molecules with a well-defined distance between two nitrogen atoms (Meijere et al., 2002).

Molecular Structure Analysis

The molecular structure of N,N-Dibenzylformamide has been elucidated through various spectroscopic and analytical techniques. Electron diffraction studies of gaseous N,N-Dimethylformamide, a related compound, provide insight into the bond lengths and angles that can be correlated to N,N-Dibenzylformamide, offering a basis for understanding its structural characteristics in the gaseous state (Schultz & Hargittai, 1993).

Chemical Reactions and Properties

N,N-Dibenzylformamide undergoes various chemical reactions that highlight its versatility as a chemical reagent. For instance, it acts as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating its role as a multifunctional reagent in organic synthesis (Wan et al., 2002). Additionally, its application in the synthesis of N-heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, further exemplifies its utility in generating structurally diverse and complex molecules (Li et al., 2021).

Physical Properties Analysis

The physical properties of N,N-Dibenzylformamide, such as its density, ultrasonic sound velocities, and interactions with ionic liquids, have been extensively studied to understand its behavior in various solvents. These studies provide valuable insights into the molecular interactions and structural effects of N,N-Dibenzylformamide, contributing to its application in different chemical processes (Attri et al., 2010).

Chemical Properties Analysis

The chemical properties of N,N-Dibenzylformamide, including its reactivity and potential as a building block in organic synthesis, have been the subject of detailed investigation. Its role as a multipurpose precursor in reactions such as formylation, aminocarbonylation, and cyanation, highlights its importance in the synthesis of a wide array of chemical compounds. The versatility of N,N-Dibenzylformamide in organic synthesis underscores its utility in the development of novel synthetic methodologies (Ding & Jiao, 2012).

科学的研究の応用

複素環の合成

DBFは、医薬品や農薬で重要な複素環化合物の合成に使用されます。 環形成におけるベンジル基の供給源として作用する能力により、複雑な分子構造の構築に役立ちます .

有機溶媒

DBFは、極性非プロトン性溶媒として、水に不溶な有機化合物および無機化合物の両方を溶解するために有機合成で使用されます。 より良い反応性と選択性のために非水性媒体を必要とする反応に特に役立ちます .

有機化学における試薬

DBFは、有機化学において、アミノ化、ホルミル化、シアノ化などのさまざまな変換を促進する汎用的な試薬として役立ちます。 その二重のベンジル基は、新しい化学物質を生成するために転移または操作することができます .

金属錯体における配位子

配位化学において、DBFは配位子として作用し、金属イオンと結合して錯体を形成します。 この用途は、独自の電子特性を持つ金属ベースの触媒と材料の合成において重要です .

医薬品合成における中間体

DBFは、医薬品の合成における中間体です。 その構造上の特徴により、薬物分子にベンジル基を導入することができ、薬物の薬物動態特性に影響を与える可能性があります .

材料科学

DBFは、特に有機半導体と熱電材料の開発において、材料科学で用途が見つかっています。 その分子構造は、材料の電気的および熱的特性を変更するために設計することができます .

触媒

触媒において、DBFは、化学反応を促進する触媒を合成するために使用されます。 反応条件下での安定性とベンジル基を供与する能力により、触媒設計において貴重な成分となっています .

分析化学

DBFは、さまざまな分光法およびクロマトグラフィー技術における標準物質または参照物質として、分析化学で使用されています。 複雑な混合物中の物質の同定と定量に役立ちます .

Safety and Hazards

N,N-Dibenzylformamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

作用機序

Target of Action

N,N-Dibenzylformamide is a small organic molecule. It’s structurally similar compound, n-benzylformamide, has been reported to interact with alcohol dehydrogenase 1b , which plays a crucial role in the metabolism of alcohols in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

特性

IUPAC Name |

N,N-dibenzylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHBCWKTCXJYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

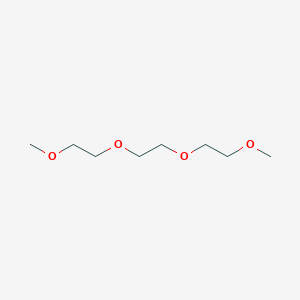

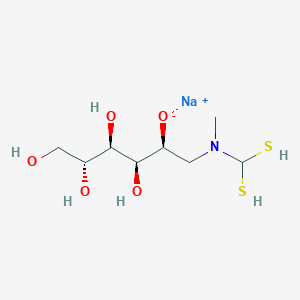

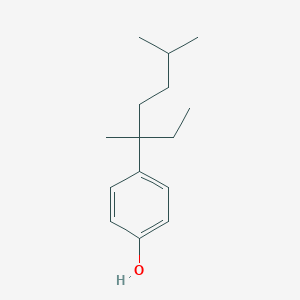

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278076 | |

| Record name | n,n-dibenzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5464-77-7 | |

| Record name | 5464-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dibenzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)